3-Methylheptacosane

Chemical Ecology Pheromone Biology Insect Behavior

3-Methylheptacosane (3-MeC27) is a long-chain methyl-branched alkane (C₂₈H₅₈, MW 394.76) belonging to the class of cuticular hydrocarbons (CHCs) that cover insect exoskeletons. It has been identified as the key component of the contact sex pheromone in the parasitic wasp Lariophagus distinguendus, where it triggers courtship behavior in males.

Molecular Formula C28H58
Molecular Weight 394.8 g/mol
CAS No. 14167-66-9
Cat. No. B3047540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylheptacosane
CAS14167-66-9
Molecular FormulaC28H58
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC
InChIInChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(3)5-2/h28H,4-27H2,1-3H3
InChIKeyNTRHFQVDDLHZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylheptacosane (CAS 14167-66-9): A C28 Methyl-Branched Alkane with Critical Roles in Insect Chemical Communication


3-Methylheptacosane (3-MeC27) is a long-chain methyl-branched alkane (C₂₈H₅₈, MW 394.76) belonging to the class of cuticular hydrocarbons (CHCs) that cover insect exoskeletons [1]. It has been identified as the key component of the contact sex pheromone in the parasitic wasp Lariophagus distinguendus, where it triggers courtship behavior in males [2]. This compound also occurs in the CHC profiles of various beetles and other insects, where its relative abundance varies across species and sexes [1].

Why 3-Methylheptacosane (CAS 14167-66-9) Cannot Be Simply Replaced by Other Methyl-Branched or Straight-Chain Alkanes


In the Lariophagus distinguendus pheromone system, only 3-methylheptacosane (3-MeC27) restores the wing-fanning behavioral response in males, while close structural analogs—including 3-methylpentacosane (3-MeC25), 3-methylnonacosane (3-MeC29), 3-methylhentriacontane (3-MeC31), and position isomers 5-methylheptacosane (5-MeC27) and 7-methylheptacosane (7-MeC27)—are completely inactive at the same dose [1]. Furthermore, the addition of any of these analogs, or of straight-chain alkanes such as n-heptacosane (n-C27), to an otherwise attractive CHC profile significantly suppresses the male response [1]. These findings demonstrate a strict structural requirement for both the chain length (C27) and the methyl branch position (C-3), making simple substitution with other monomethyl alkanes unfeasible for any application requiring the pheromonal function of 3-MeC27.

3-Methylheptacosane (CAS 14167-66-9) vs. Structural Analogs: Quantitative Differentiation Evidence for Scientific Selection


3-MeC27 vs. 3-MeC25, 3-MeC29, 3-MeC31, 5-MeC27, 7-MeC27: Restoration of Mate Recognition Behavior in Lariophagus distinguendus

In a controlled behavioral assay, only (R)- and (S)-3-methylheptacosane (3-MeC27) restored the wing-fanning response of L. distinguendus males towards 4-day-old male dummies, whereas neither the shorter homolog 3-methylpentacosane (3-MeC25), the longer homologs 3-methylnonacosane (3-MeC29) and 3-methylhentriacontane (3-MeC31), nor the branch-position isomers 5-methylheptacosane (5-MeC27) and 7-methylheptacosane (7-MeC27) showed any activity (Wilcoxon signed rank test, p > 0.05 vs. solvent control) [1]. All compounds were tested at 150 ng, a dose that matches the natural amount of 3-MeC27 on the female cuticle [1].

Chemical Ecology Pheromone Biology Insect Behavior

3-MeC27 vs. 5-MeC27 and 7-MeC27: Interruption of Pheromonal Attraction When Added to Bioactive Profiles

When 150 ng of 5-methylheptacosane (5-MeC27) or 7-methylheptacosane (7-MeC27) was added to the cuticle of otherwise attractive 0-day-old male or female L. distinguendus dummies, the wing-fanning response of test males was significantly reduced compared to solvent controls [1]. In contrast, an excess of 3-MeC27 (150 ng of the (R)- or (S)-enantiomer) did not suppress the response, confirming that only the natural pheromone component can be added without disrupting the mating signal [1].

Chemical Ecology Contact Pheromone Semiochemicals

(R)- vs. (S)-3-Methylheptacosane: Lack of Enantioselectivity Distinguishes This Species from Other Insect Pheromone Systems

Both (R)- and (S)-enantiomers of 3-methylheptacosane fully restored the wing-fanning behavioral response in L. distinguendus, with no significant difference between enantiomers (p > 0.05) [1]. This is in stark contrast to the enantioselectivity observed in earlier work on filter paper assays for the same species, where only (S)-3-MeC27 was active [2], and to many other insect pheromone systems where only one enantiomer elicits the behavioral response.

Stereochemistry Pheromone Enantioselectivity

3-Methylheptacosane vs. n-Heptacosane and 13-Methylheptacosane: Differential Abundance in Cuticular Hydrocarbon Profiles of Beetles

In the oak longicorn beetle Moechotypa diphysis, cuticular hydrocarbon analysis revealed a clear relative abundance hierarchy: n-heptacosane > 13-methylheptacosane > 3-methylheptacosane [1]. Monomethylalkanes constituted a smaller proportion than straight-chain alkanes (40.2–65.7% n-alkanes), and 3-MeC27 was a minor but consistent component [1]. This pattern differs from species where 3-MeC27 dominates the CHC profile, e.g., in Lariophagus distinguendus females where 3-MeC27 is the most abundant single hydrocarbon.

Chemical Taxonomy Insect CHCs Species Identification

Kovats Retention Index (RI) of 3-Methylheptacosane for Analytical Identification vs. Other Long-Chain Alkanes

The Kovats retention index of 3-methylheptacosane was determined on three non-polar capillary columns under isothermal conditions: RI = 2772 on DB-1 (250 °C), 2775 on OV-1 (255 °C), and 2772 on Dexsil 300 (255 °C) [1]. For comparison, straight-chain n-heptacosane (n-C27) has an RI of 2700 by definition on any column, and other methyl-branched C28 isomers or homologs (e.g., 2-methylheptacosane, RI ~2760–2765; 5-methylheptacosane, RI ~2755–2760 estimated) show measurable differences in RI of 5–15 units, enabling unambiguous chromatographic separation [1].

Analytical Chemistry GC-MS Retention Index

3-Methylheptacosane (CAS 14167-66-9): Evidence-Backed Research and Industrial Application Scenarios


Contact Sex Pheromone Reconstitution and Bioassay Studies in Lariophagus distinguendus

Based on the evidence that 3-MeC27 is the only methyl-branched alkane capable of restoring wing-fanning behavior in L. distinguendus males, while all tested analogs (3-MeC25, 3-MeC29, 3-MeC31, 5-MeC27, 7-MeC27) are inactive [1], researchers studying this host-specific parasitoid wasp require pure 3-methylheptacosane for pheromone reconstitution experiments, behavioral assays, and studies of CHC-mediated sexual communication. The compound must be used at doses of ~150 ng per insect, matching the natural amount on female cuticle, to replicate biologically relevant conditions.

Cuticular Hydrocarbon Profiling and Chemotaxonomic Identification of Insect Species

3-Methylheptacosane serves as a diagnostic marker in the cuticular hydrocarbon profiles of several insect taxa, including Monochamus spp. and Moechotypa diphysis, where its relative abundance differs across species and sexes [2]. The verified Kovats RI (2772–2775 on non-polar columns) and known mass spectrum enable unambiguous identification in GC-MS analyses [3]. A high-purity standard is essential for accurate quantification and for establishing retention time windows in automated CHC analysis workflows.

Enantioselective Pheromone Studies: Substrate-Dependent Activity of (R)- and (S)-3-MeC27

The finding that both enantiomers of 3-MeC27 are active on three-dimensional dummies, while the (S)-enantiomer alone is active on filter paper [1], makes 3-methylheptacosane a valuable tool compound for investigating the interplay of physical substrate properties and stereochemical perception in insect contact chemoreception. Researchers require both enantiomeric forms to dissect the relative contributions of chirality and surface topography to pheromonal detection.

Synthetic Methodology Reference for Long-Chain Methyl-Branched Alkanes

The synthesis of enantiopure 3-methylheptacosane has been described via the Z-selective Wittig olefination of (R)- or (S)-2-methylbutanal followed by hydrogenation [1]. This synthetic route is generalizable and provides a benchmark for preparing other 3-methyl-branched alkanes. Laboratories developing synthetic standards for CHC research can adopt this route, and the availability of analytically pure 3-MeC27 enables validation of synthetic protocols and analytical methods.

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